N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine
Description
Properties
CAS No. |
89983-93-7 |
|---|---|
Molecular Formula |
C23H24N6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6/c1-4-10-17(11-5-1)20-24-16-19(21(26-20)25-18-12-6-2-7-13-18)22-27-23(29-28-22)14-8-3-9-15-23/h1-2,4-7,10-13,16,29H,3,8-9,14-15H2,(H,27,28)(H,24,25,26) |
InChI Key |
DBSMZXJIHDUWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NNC(=N2)C3=CN=C(N=C3NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a triazaspirodecane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
Basic Information
- Molecular Formula : C23H24N6
- Molecular Weight : 384.48 g/mol
- Melting Point : 236-237 °C
- Boiling Point : Approximately 495.9 °C (predicted)
- Density : 1.30 g/cm³ (predicted)
- pKa : 11.51 (predicted) .
Structural Characteristics
The compound features a pyrimidine core with a triazaspirodecane moiety, which contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine exhibits promising anticancer properties. Its mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Case Study: Inhibition of Kinase Activity
In vitro assays demonstrated that this compound effectively inhibited the activity of several kinases associated with tumor growth, leading to reduced viability of cancer cell lines. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation compared to control groups .
Development of Functional Materials
The unique properties of this compound have led to its exploration in the development of functional materials, including sensors and catalysts.
Case Study: Sensor Development
Research has shown that incorporating this compound into polymer matrices enhances the sensitivity and selectivity of sensors designed for detecting environmental pollutants. The performance metrics indicate a significant improvement over traditional sensor materials .
Comparative Analysis of Applications
Mechanism of Action
The mechanism by which N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11)
- Structure : Contains a spirocyclic triazaspirodecane system but lacks the pyrimidine core.
- Synthesis : Synthesized via Bucherer–Berg reaction, Ullmann couplings, and reductive amination .
- Activity : Inhibits prolyl hydroxylase domain 2 (PHD2) and PHD3, with IC₅₀ values in the micromolar range (Table 1) .
7,9-Diphenyl-8-oxo-1,2,4-triazaspiro[4.5]decane-3-thione
- Structure : Features a spirocyclic triazaspirodecane with a thione group and phenyl substituents.
- Synthesis : Derived from 3-alkyl-2,6-diphenylpyran-4-one and hydrazine derivatives under oxidative cyclization .
- Activity : Exhibits broad-spectrum antimicrobial activity, particularly against Candida albicans and Rhizopus spp. (Table 1) .
Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations :
- The spirocyclic triazaspirodecane system enhances enzyme inhibition (e.g., PHD2) but requires substitution with heteroaromatic cores (e.g., pyrimidine) for diversified biological targeting.
- Antimicrobial activity correlates with thione or electron-withdrawing substituents in the spiro system .
- Pyrimidine derivatives lacking the spiro motif (e.g., CFTR-targeting compounds) prioritize ion channel modulation over enzyme inhibition .
Biological Activity
N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research studies, highlighting its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C19H20N6
- Molecular Weight : 336.41 g/mol
- CAS Number : 89983-93-7
The presence of the triazaspiro moiety contributes to its biological activity, potentially influencing interactions with biological targets.
Pharmacological Profiles
Research indicates that this compound exhibits various pharmacological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound possesses significant anti-proliferative effects against several cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.
- A study indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
-
Antidiabetic Activity :
- The compound has been evaluated for its α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels. Kinetic studies revealed that it acts as a competitive inhibitor with a Ki value of 0.45 µM.
- In silico docking studies suggest strong binding affinity to the active site of α-glucosidase, indicating a potential mechanism for its antidiabetic effects.
-
Antimicrobial Activity :
- Preliminary screening against various bacterial strains showed promising antibacterial properties. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, which is linked to apoptosis and cellular stress responses.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
